molecular formula C24H21ClN2O2 B11360176 N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,4,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11360176
M. Wt: 404.9 g/mol
InChI Key: VAZYDPHRYPDONE-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a chlorophenyl group, a pyridinyl group, and multiple methyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Pyridinyl Group: This can be done using nucleophilic substitution reactions.

    Methylation: Introduction of methyl groups can be achieved through alkylation reactions using methylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

N-[(4-CHLOROPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,4,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H21ClN2O2/c1-15-12-16(2)22-17(3)23(29-20(22)13-15)24(28)27(21-6-4-5-11-26-21)14-18-7-9-19(25)10-8-18/h4-13H,14H2,1-3H3

InChI Key

VAZYDPHRYPDONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=C(C=C3)Cl)C4=CC=CC=N4)C)C

Origin of Product

United States

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